molecular formula C11H15NO B14839966 3-(Cyclopropylmethyl)-2-(methylamino)phenol

3-(Cyclopropylmethyl)-2-(methylamino)phenol

Cat. No.: B14839966
M. Wt: 177.24 g/mol
InChI Key: NRFYELKSOARNFQ-UHFFFAOYSA-N
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Description

3-(Cyclopropylmethyl)-2-(methylamino)phenol is an organic compound that features a phenol group substituted with a cyclopropylmethyl group and a methylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

3-(Cyclopropylmethyl)-2-(methylamino)phenol can undergo various types of chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The amino group can be reduced to form secondary amines.

    Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Secondary amines.

    Substitution: Halogenated or nitrated phenols.

Scientific Research Applications

3-(Cyclopropylmethyl)-2-(methylamino)phenol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, including as an analgesic or anti-inflammatory agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(Cyclopropylmethyl)-2-(methylamino)phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The phenol group can participate in hydrogen bonding and other interactions, while the cyclopropylmethyl and methylamino groups can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    3-(Cyclopropylmethyl)-2-aminophenol: Lacks the methyl group on the amino group.

    3-(Cyclopropylmethyl)-4-(methylamino)phenol: The amino group is positioned differently on the phenol ring.

    2-(Cyclopropylmethyl)-4-(methylamino)phenol: The positions of the substituents are altered.

Uniqueness

3-(Cyclopropylmethyl)-2-(methylamino)phenol is unique due to the specific positioning of its substituents, which can significantly affect its chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C11H15NO

Molecular Weight

177.24 g/mol

IUPAC Name

3-(cyclopropylmethyl)-2-(methylamino)phenol

InChI

InChI=1S/C11H15NO/c1-12-11-9(7-8-5-6-8)3-2-4-10(11)13/h2-4,8,12-13H,5-7H2,1H3

InChI Key

NRFYELKSOARNFQ-UHFFFAOYSA-N

Canonical SMILES

CNC1=C(C=CC=C1O)CC2CC2

Origin of Product

United States

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